4-Benzyl-6,6-dimethyl-2-piperazinone
CAS No.: 1823833-63-1
Cat. No.: VC3115858
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823833-63-1 |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 4-benzyl-6,6-dimethylpiperazin-2-one |
| Standard InChI | InChI=1S/C13H18N2O/c1-13(2)10-15(9-12(16)14-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16) |
| Standard InChI Key | LKEDHNXDKGBIAT-UHFFFAOYSA-N |
| SMILES | CC1(CN(CC(=O)N1)CC2=CC=CC=C2)C |
| Canonical SMILES | CC1(CN(CC(=O)N1)CC2=CC=CC=C2)C |
Introduction
4-Benzyl-6,6-dimethyl-2-piperazinone is a chemical compound with the CAS number 1823833-63-1. It belongs to the piperazinone class of compounds, which are derivatives of piperazine, a heterocyclic amine. The molecular formula of 4-Benzyl-6,6-dimethyl-2-piperazinone is C13H18N2O, and its molecular weight is 218.29 g/mol .
Synthesis and Preparation
While specific synthesis details for 4-Benzyl-6,6-dimethyl-2-piperazinone are not widely documented, compounds of similar structures often involve reactions that form the piperazinone ring and subsequent alkylation or arylation steps. For example, piperazine derivatives can be synthesized through various methods involving cyclization reactions or direct alkylation of piperazine rings .
Research Findings and Applications
Given the limited specific data on 4-Benzyl-6,6-dimethyl-2-piperazinone, it is essential to consider the broader context of piperazine derivatives. These compounds have been explored for their potential in drug development due to their diverse biological activities. For instance, modifications of piperazine rings can lead to compounds with enhanced therapeutic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume